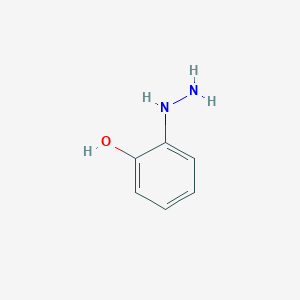
4-(3-(Piperidin-3-yl)propyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(Piperidin-3-yl)propyl)morpholine is an organic compound that features both morpholine and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Piperidin-3-yl)propyl)morpholine typically involves the reaction of piperidine with a morpholine derivative. One common method involves the alkylation of piperidine with 3-chloropropylmorpholine under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-(Piperidin-3-yl)propyl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields the corresponding amines .
Scientific Research Applications
4-(3-(Piperidin-3-yl)propyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of polymers and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-(3-(Piperidin-3-yl)propyl)morpholine involves its interaction with specific molecular targets. It is known to bind to certain receptors in the brain, modulating neurotransmitter release and affecting signal transduction pathways. This compound can influence pathways such as the NF-κB and PI3K/Akt pathways, which are involved in cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to the presence of both morpholine and piperidine rings in its structure. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse chemical reactivity compared to compounds containing only one of these rings .
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
4-(3-piperidin-3-ylpropyl)morpholine |
InChI |
InChI=1S/C12H24N2O/c1-3-12(11-13-5-1)4-2-6-14-7-9-15-10-8-14/h12-13H,1-11H2 |
InChI Key |
AQXWAAMFWWPWLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B8683968.png)




